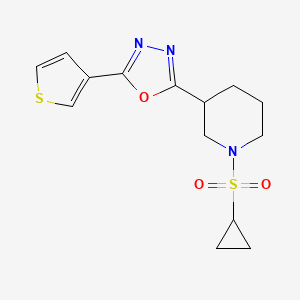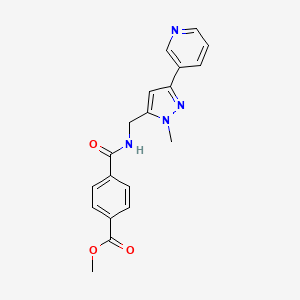![molecular formula C14H15N3OS B2404289 4-[4-méthyl-2-(méthylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzénol CAS No. 338416-14-1](/img/structure/B2404289.png)
4-[4-méthyl-2-(méthylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative
Certains composés de cette classe présentent des propriétés antiprolifératives . Cela signifie qu'ils peuvent inhiber la croissance des cellules, ce qui est particulièrement utile dans le traitement du cancer où une croissance cellulaire incontrôlée se produit.
Activité antimicrobienne
Ces composés présentent également une activité antimicrobienne . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux antibiotiques ou d'autres traitements pour les infections bactériennes.
Activité anti-inflammatoire et analgésique
Le composé a démontré des propriétés anti-inflammatoires et analgésiques . Cela pourrait le rendre utile dans le traitement des affections caractérisées par une inflammation et une douleur, telles que l'arthrite.
Activité hypotensive
Le composé a montré des effets hypotensifs , ce qui signifie qu'il peut abaisser la pression artérielle. Cela pourrait être bénéfique dans le traitement de conditions telles que l'hypertension.
Activité antihistaminique
Le composé possède des propriétés antihistaminiques , ce qui pourrait le rendre utile dans le traitement des allergies et des affections associées.
Inhibition des protéines tyrosine kinases
Des dérivés de ce composé, y compris le TKI-28, ont été montrés pour inhiber les protéines tyrosine kinases . Cela pourrait être utile dans le traitement de certains types de cancer.
Inhibition de la phosphatidylinositol 3-kinase (PI3K)
Des dérivés de la 4-aminopyrido[2,3-d]pyrimidin-5-one ont été identifiés comme des inhibiteurs de la phosphatidylinositol 3-kinase (PI3K) . Cela pourrait avoir des applications potentielles dans le traitement du cancer.
Inhibition des kinases dépendantes des cyclines
Le composé CDK-4 contenant un système cyclique pyrido[2,3-d]pyrimidin-7-one agit comme un inhibiteur des kinases dépendantes des cyclines . Cela pourrait être bénéfique dans le traitement des cancers caractérisés par une division cellulaire incontrôlée.
Mécanisme D'action
Target of Action
The compound, also known as 4-[4-methyl-2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenol, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body . They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . They also act as inhibitors of cyclin-dependent kinases .
Mode of Action
The compound interacts with its targets, such as PI3K and protein tyrosine kinases, by binding to their active sites. This binding inhibits the activity of these enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Protein tyrosine kinases play key roles in cell growth, differentiation, metabolism, and apoptosis . Therefore, the compound’s action can have downstream effects on these cellular processes.
Result of Action
The result of the compound’s action at the molecular and cellular levels would be the modulation of the aforementioned cellular processes. For instance, the inhibition of PI3K and protein tyrosine kinases could lead to decreased cell proliferation and increased apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
4-(4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-12-7-8-17(10-3-5-11(18)6-4-10)13(12)16-14(15-9)19-2/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOUQVIOSTOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
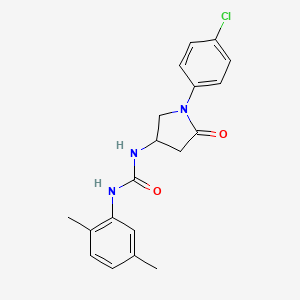
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
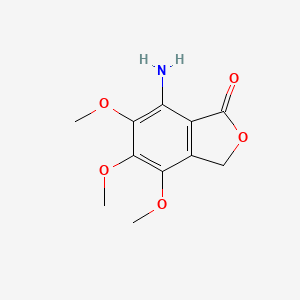
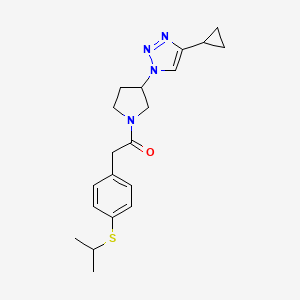

![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
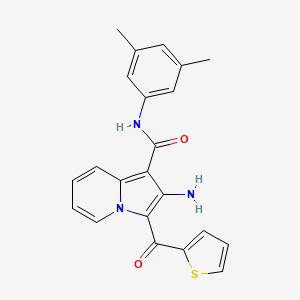
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
